N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline
Overview
Description
N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline is a useful research compound. Its molecular formula is C21H29NO2 and its molecular weight is 327.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Antimicrobial Activity
Research on compounds akin to N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline has delved into their crystal growth, structural characteristics, vibrational effects due to hydrogen bonding, and antimicrobial activities. Studies have utilized various spectroscopic methods and computational analysis to understand the molecular geometry, vibrational frequencies, and chemical reactivity of these compounds. Antimicrobial studies have shown effectiveness against pathogens like Aspergillus niger and Staphylococcus aureus, highlighting their potential in antimicrobial applications (Bravanjalin Subi et al., 2022).
Photophysical Properties and Polymer Synthesis
Another area of application includes the synthesis of polyurethane cationomers with anil groups, where intramolecular proton transfer in salicylideneanil structures has been investigated for their fluorescent properties. These studies aim to enhance the understanding of photophysical properties and the development of new materials with specific optical characteristics (Buruianǎ et al., 2005).
DNA-Binding Studies and Antioxidant Activities
Compounds similar to the specified chemical have been studied for their DNA-binding capabilities and antioxidant activities. Silver(I) complexes containing bis(benzimidazolyl)aniline derivatives have shown to bind to DNA in an intercalation mode, suggesting potential applications in the field of biochemistry and pharmaceuticals. Moreover, these compounds exhibit significant antioxidant activities, indicating their usefulness in combating oxidative stress (Wu et al., 2014).
Electrochemical and Photoproduct Studies
Further research has focused on the electrochemical reduction mechanisms and spectroscopic studies of proton transfer and photochromism in compounds with similar structures. These studies provide insights into the electrochemical properties and photophysical behavior of these compounds, which can be pivotal for their application in sensors, photovoltaics, and other electronic devices (Isse et al., 1996); (Lewis & Sandorfy, 1982).
NLO Materials and Molecular Polarizability
The potential of these compounds as NLO materials has been explored through DFT computation and spectroscopic analysis. These studies aim to understand their non-linear optical behavior, which is crucial for applications in the field of optics and photonics (Balachandran et al., 2013).
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-hexoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-3-5-6-7-14-24-21-13-9-11-19(16-21)22-17-18-10-8-12-20(15-18)23-4-2/h8-13,15-16,22H,3-7,14,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGDNTFAWPAJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NCC2=CC(=CC=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.